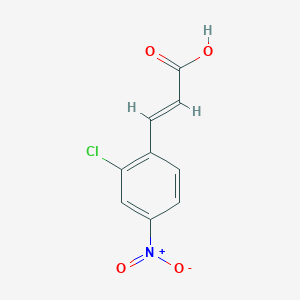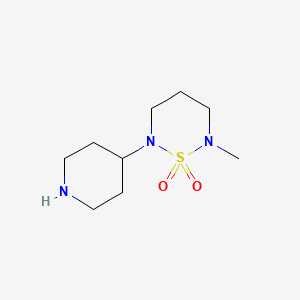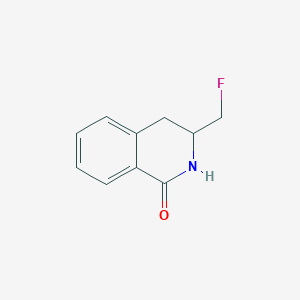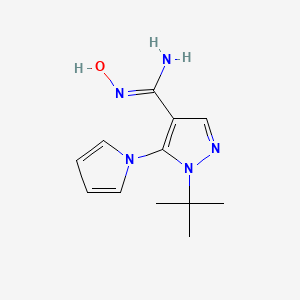
(E)-3-(2-chloro-4-nitrophenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chloro-4-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chloro-4-nitrophenyl)prop-2-enoic acid typically involves the reaction of 2-chloro-4-nitrobenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
(E)-3-(2-chloro-4-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding (E)-3-(2-chloro-4-aminophenyl)prop-2-enoic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Major Products
The major products formed from these reactions include various substituted phenylpropanoic acids, amino derivatives, and other functionalized compounds.
科学的研究の応用
(E)-3-(2-chloro-4-nitrophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-3-(2-chloro-4-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
類似化合物との比較
Similar Compounds
(E)-3-(2-bromo-4-nitrophenyl)prop-2-enoic acid: Similar structure but with a bromo group instead of a chloro group.
(E)-3-(2-chloro-4-aminophenyl)prop-2-enoic acid: Similar structure but with an amino group instead of a nitro group.
(E)-3-(2-chloro-4-methylphenyl)prop-2-enoic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(E)-3-(2-chloro-4-nitrophenyl)prop-2-enoic acid is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications.
特性
CAS番号 |
21278-67-1 |
|---|---|
分子式 |
C9H6ClNO4 |
分子量 |
227.60 g/mol |
IUPAC名 |
(E)-3-(2-chloro-4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6ClNO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
InChIキー |
UQOPTOKQPGXSFP-DUXPYHPUSA-N |
異性体SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)/C=C/C(=O)O |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-ethylbutyl (2R)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B13428502.png)




![[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428543.png)
![2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B13428549.png)


![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)

![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
